molecular formula C9H9N3O B2906965 7-amino-1H,3H,4H-pyrano[4,3-c]pyridine-8-carbonitrile CAS No. 1540969-80-9

7-amino-1H,3H,4H-pyrano[4,3-c]pyridine-8-carbonitrile

Cat. No.: B2906965
CAS No.: 1540969-80-9
M. Wt: 175.191
InChI Key: JEDKSWWMNZKJRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-amino-1H,3H,4H-pyrano[4,3-c]pyridine-8-carbonitrile is a heterocyclic compound that features a pyrano-pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-amino-1H,3H,4H-pyrano[4,3-c]pyridine-8-carbonitrile typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of arylidenemalononitriles with barbituric acid under traditional hot reaction conditions or microwave irradiation can yield pyrano derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as solvent-free and catalyst-free one-pot synthesis, are often employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

7-amino-1H,3H,4H-pyrano[4,3-c]pyridine-8-carbonitrile undergoes various chemical reactions, including:

    Nucleophilic substitution: This reaction involves the replacement of a leaving group by a nucleophile.

    Cyclization: Formation of cyclic structures through intramolecular reactions.

    Condensation: Combination of two molecules with the elimination of a small molecule such as water.

Common Reagents and Conditions

Common reagents used in these reactions include aldehydes, barbituric acid, and various catalysts. Reaction conditions often involve heating or microwave irradiation to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with phenyl isothiocyanate in dry pyridine can yield thioxo-dihydro-pyrano derivatives .

Scientific Research Applications

7-amino-1H,3H,4H-pyrano[4,3-c]pyridine-8-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-amino-1H,3H,4H-pyrano[4,3-c]pyridine-8-carbonitrile involves its interaction with molecular targets such as enzymes. For instance, it can inhibit poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair. This inhibition leads to the accumulation of DNA damage in cancer cells, ultimately causing cell death .

Properties

IUPAC Name

7-amino-3,4-dihydro-1H-pyrano[4,3-c]pyridine-8-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c10-3-7-8-5-13-2-1-6(8)4-12-9(7)11/h4H,1-2,5H2,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEDKSWWMNZKJRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C(C(=NC=C21)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.